molecular formula C46H62N4O12 B12648654 Rifabutin N-oxide CAS No. 645406-37-7

Rifabutin N-oxide

Cat. No.: B12648654
CAS No.: 645406-37-7
M. Wt: 863.0 g/mol
InChI Key: LWIDYLODKUXGGB-ZZKRMFRKSA-N
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Description

Rifabutin N-oxide is a derivative of rifabutin, an antibiotic primarily used to treat infections caused by Mycobacterium avium complex and tuberculosis. This compound is characterized by its unique chemical structure, which includes an N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifabutin N-oxide typically involves the oxidation of rifabutin. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and catalysts to achieve efficient conversion of rifabutin to its N-oxide derivative. The production process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Rifabutin N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to higher oxidation state derivatives, while reduction can yield rifabutin or other reduced forms .

Mechanism of Action

Rifabutin N-oxide exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it an effective antibiotic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rifabutin N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to other rifamycin derivatives, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

645406-37-7

Molecular Formula

C46H62N4O12

Molecular Weight

863.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-1'-oxido-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate

InChI

InChI=1S/C46H62N4O12/c1-22(2)21-50(58)18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,62-42)60-20-15-30(59-11)25(5)41(61-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-,46?,50?/m0/s1

InChI Key

LWIDYLODKUXGGB-ZZKRMFRKSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)C

Origin of Product

United States

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